molecular formula C7H7ClN4O2 B2892953 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine CAS No. 1880363-28-9

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine

Cat. No. B2892953
CAS RN: 1880363-28-9
M. Wt: 214.61
InChI Key: DFMNCTCBYKUVAD-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C7H7ClN4O2 . It has a molecular weight of 214.61 .


Molecular Structure Analysis

The InChI code for 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is 1S/C7H7ClN4O2/c8-6-5 (12 (13)14)3-9-7 (11-6)10-4-1-2-4/h3-4H,1-2H2, (H,9,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Heterocycles

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it is involved in the creation of highly functionalized heterocycles, such as pyrazoles, pyrimidines, and pyridopyrimidines. These compounds are synthesized through nucleophilic substitution reactions followed by cyclization processes, highlighting the chemical's versatility in forming complex structures with potential biological activity (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).

Mechanistic Probes in Nitrosation

In the study of the nitrosation of N,N-dialkyl aromatic amines, 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine and related compounds act as mechanistic probes. Their reaction with nitrous acid has been examined, revealing insights into the cleavage of cyclopropyl groups and supporting mechanisms involving the formation of an amine radical cation. This research contributes to a deeper understanding of nitrosation reactions, which are significant in organic synthesis and pharmaceutical chemistry (Loeppky & Elomari, 2000).

Graphene-based Catalysts for Nitro Compound Reduction

Research has also explored the application of graphene-based catalysts in the reduction of nitro compounds to amines, a critical process in organic synthesis with implications for drug development, dyes, and polymers. While not directly involving 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine, this area of study is relevant to the broader context of nitro compound chemistry, showcasing the evolving strategies in the synthesis and application of amines from nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Advanced Synthesis Techniques

Further demonstrating the chemical's utility, advanced synthesis techniques have been applied to create new derivatives of pyrimidines, enhancing the chemical repertoire available for pharmaceutical and material science applications. These methods involve strategic reactions with amines and other functional groups, underpinning the role of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine in facilitating the development of novel compounds with potentially valuable properties (Banihashemi, Hassani, & Lari, 2020).

Molecular Docking and Spectroscopic Analysis

The compound has been analyzed for its role in pharmaceutical applications, specifically its interactions with biological targets. Molecular docking and spectroscopic analyses have been conducted to understand its binding affinities and structural characteristics, important for designing drugs with specific biological activities. Such studies underscore the importance of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine in medicinal chemistry research (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

properties

IUPAC Name

4-chloro-N-cyclopropyl-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c8-6-5(12(13)14)3-9-7(11-6)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNCTCBYKUVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine

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